Cas no 2138081-96-4 (N-benzyl-6-bromo-N-methylquinazolin-2-amine)

N-Benzyl-6-bromo-N-methylquinazolin-2-amine is a brominated quinazoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a quinazoline core substituted with a benzyl-methylamine group at the 2-position and a bromine atom at the 6-position, offering reactivity for further functionalization. This compound is particularly valuable as a synthetic intermediate in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications for structure-activity relationship studies. Its well-defined molecular architecture makes it a reliable building block for medicinal chemistry and drug discovery efforts.
N-benzyl-6-bromo-N-methylquinazolin-2-amine structure
2138081-96-4 structure
Product name:N-benzyl-6-bromo-N-methylquinazolin-2-amine
CAS No:2138081-96-4
MF:C16H14BrN3
MW:328.20646238327
CID:5929260
PubChem ID:165491586

N-benzyl-6-bromo-N-methylquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-6-bromo-N-methylquinazolin-2-amine
    • EN300-1162125
    • 2138081-96-4
    • Inchi: 1S/C16H14BrN3/c1-20(11-12-5-3-2-4-6-12)16-18-10-13-9-14(17)7-8-15(13)19-16/h2-10H,11H2,1H3
    • InChI Key: QNSGYDBTSSHECK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=NC(=N2)N(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 327.03711g/mol
  • Monoisotopic Mass: 327.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 29Ų

N-benzyl-6-bromo-N-methylquinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162125-1.0g
N-benzyl-6-bromo-N-methylquinazolin-2-amine
2138081-96-4
1g
$0.0 2023-06-08

Additional information on N-benzyl-6-bromo-N-methylquinazolin-2-amine

Professional Introduction to N-benzyl-6-bromo-N-methylquinazolin-2-amine (CAS No. 2138081-96-4)

N-benzyl-6-bromo-N-methylquinazolin-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2138081-96-4, this molecule represents a promising candidate for further exploration in drug development, particularly in the quest for novel therapeutic agents. The compound's unique structural features, including a quinazoline core substituted with bromine, benzyl, and methyl groups, make it an intriguing subject for synthetic modifications and biological evaluations.

The quinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from quinazoline have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The introduction of bromine at the 6-position and benzyl as well as methyl groups at the 2-amino position in N-benzyl-6-bromo-N-methylquinazolin-2-amine introduces additional functionalization possibilities, which can be exploited to enhance its pharmacological properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Quinazoline derivatives have shown remarkable efficacy in this regard, with several compounds entering clinical trials. The presence of a bromine atom in the structure of N-benzyl-6-bromo-N-methylquinazolin-2-amine is particularly noteworthy, as brominated quinazolines often exhibit enhanced binding affinity to biological targets due to the electron-withdrawing nature of bromine.

The benzyl group at the 2-position of the quinazoline ring can serve as a handle for further chemical modifications, allowing researchers to introduce additional functional groups or linkages that may improve drug solubility, bioavailability, or target specificity. Similarly, the N-methyl group can be modified or used as a point of attachment for larger pharmacophoric units. These structural features make N-benzyl-6-bromo-N-methylquinazolin-2-amine a versatile building block for designing novel drug candidates.

Recent studies have highlighted the importance of quinazoline derivatives in addressing unmet medical needs. For instance, researchers have reported the synthesis and characterization of various quinazoline-based inhibitors that exhibit potent activity against tyrosine kinases, which are overexpressed in many cancers. The structural motif of N-benzyl-6-bromo-N-methylquinazolin-2-amine aligns well with this trend, suggesting that it could be developed into an effective kinase inhibitor.

The compound's potential extends beyond oncology; it may also find applications in treating inflammatory diseases and infectious disorders. Quinazoline derivatives have been shown to modulate immune responses and inhibit the growth of pathogenic microorganisms. The unique combination of substituents in N-benzyl-6-bromo-N-methylquinazolin-2-amine may confer dual functionality, enabling it to target multiple disease pathways simultaneously.

Synthetic methodologies play a crucial role in the development of novel quinazoline derivatives. The synthesis of N-benzyl-6-bromo-N-methylquinazolin-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyl and bromo substituents efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

In conclusion, N-benzyl-6-bromo-N-methylquinazolin-2-amine (CAS No. 2138081-96-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a pivotal role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司